molecular formula C7H3ClF4O3S B1407809 2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride CAS No. 1446478-70-1

2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride

Cat. No.: B1407809
CAS No.: 1446478-70-1
M. Wt: 278.61 g/mol
InChI Key: OPJNWSWWIAWEAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride involves the reaction of 2-fluoro-5-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction typically takes place under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride . The reaction can be represented as follows:

C7H3F4O3S+SOCl2C7H3ClF4O3S+SO2+HCl\text{C}_7\text{H}_3\text{F}_4\text{O}_3\text{S} + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_3\text{ClF}_4\text{O}_3\text{S} + \text{SO}_2 + \text{HCl} C7​H3​F4​O3​S+SOCl2​→C7​H3​ClF4​O3​S+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride primarily involves nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The presence of electron-withdrawing fluorine and trifluoromethoxy groups enhances the electrophilicity of the sulfonyl chloride, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride is unique due to the presence of both a fluorine atom and a trifluoromethoxy group, which significantly influence its reactivity and applications. The combination of these functional groups enhances its electrophilicity and makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

2-fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-3-4(1-2-5(6)9)15-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJNWSWWIAWEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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